rac-Nornicotine Bitartrate
Description
rac-Nornicotine Bitartrate (CAS 5746-86-1) is a racemic mixture of the alkaloid nornicotine combined with tartaric acid. Nornicotine, a structural analog of nicotine, lacks the methyl group on the pyrrolidine ring, which alters its pharmacological profile. The bitartrate salt form enhances solubility and stability, making it suitable for research applications in neuropharmacology and toxicology .
As a secondary tobacco alkaloid, rac-nornicotine exhibits partial agonist activity at nicotinic acetylcholine receptors (nAChRs), albeit with lower affinity than nicotine. Its bitartrate salt is commonly used in studies investigating addiction mechanisms, receptor dynamics, and metabolic pathways of nicotinic compounds . Shanghai Saikerui Biological Laboratory supplies this compound in 5 mg quantities for pharmaceutical and academic research .
Properties
Molecular Formula |
C17H24N2O12 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H12N2.2C4H6O6/c1-3-8(7-10-5-1)9-4-2-6-11-9;2*5-1(3(7)8)2(6)4(9)10/h1,3,5,7,9,11H,2,4,6H2;2*1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
PCIWJGPUGGHDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Nornicotine Bitartrate involves several steps. One common method starts with the extraction of nornicotine from tobacco leaves. The extracted nornicotine is then reacted with tartaric acid to form the bitartrate salt. This reaction typically occurs in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions: rac-Nornicotine Bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert nornicotine to its corresponding N-oxide.
Reduction: Nornicotine can be reduced to form dihydronornicotine.
Substitution: Nornicotine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Nornicotine N-oxide.
Reduction: Dihydronornicotine.
Substitution: Various substituted nornicotine derivatives.
Scientific Research Applications
rac-Nornicotine Bitartrate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of nicotine metabolites.
Biology: Researchers use it to investigate the biological effects of nornicotine on cellular and molecular levels.
Medicine: It is studied for its potential therapeutic effects and its role in nicotine addiction and withdrawal.
Industry: It is used in the development of nicotine replacement therapies and other pharmaceutical products .
Mechanism of Action
rac-Nornicotine Bitartrate exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in various neuronal activities, including learning and memory. Nornicotine can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal signaling pathways .
Comparison with Similar Compounds
Nicotine Bitartrate (CAS 75530-68-6)
- Structural Difference: Nicotine retains the pyrrolidine methyl group absent in nornicotine.
- Pharmacological Activity: Nicotine is a full agonist at nAChRs, with higher binding affinity (Ki = 1–10 nM) compared to rac-nornicotine (Ki = 100–500 nM) .
- Applications: Nicotine bitartrate is widely used in smoking cessation therapies (e.g., Nicotrol® inhalers), whereas rac-nornicotine bitartrate is primarily a research tool .
Norepinephrine Bitartrate (CAS 3414-63-9)
- Functional Contrast: Unlike rac-nornicotine, norepinephrine bitartrate is a catecholamine acting on adrenergic receptors.
- Physicochemical Properties: Both compounds utilize tartaric acid to improve solubility, but norepinephrine bitartrate has higher hygroscopicity, requiring stringent storage conditions .
Prajmalium Bitartrate
- Therapeutic Use: Prajmalium bitartrate is an antiarrhythmic agent, whereas this compound lacks direct cardiovascular applications.
- Efficacy: In arrhythmia models, Prajmalium reduces premature ventricular complexes (PVCs) by 70%, compared to rac-nornicotine’s negligible cardiac effects .
Physicochemical and Pharmacokinetic Data
| Compound | Solubility (mg/mL) | Molecular Weight | LogP | Half-Life (hr) |
|---|---|---|---|---|
| This compound | 12.5 (water) | 356.3 | 0.45 | 2.5 |
| Nicotine Bitartrate | 30.0 (water) | 462.4 | 1.10 | 1.5 |
| Norepinephrine Bitartrate | 50.0 (water) | 337.3 | -1.20 | 0.5 |
Receptor Binding and Metabolic Pathways
- Receptor Selectivity: Nicotine bitartrate preferentially binds to α4β2 nAChRs, while rac-nornicotine shows broader affinity across α3β4 and α7 subtypes .
- Metabolism: rac-Nornicotine undergoes CYP2A6-mediated oxidation, producing norcotinine. In contrast, nicotine is metabolized to cotinine via the same enzyme .
Research and Market Insights
- Global Market: Nicotine bitartrate dominates the market due to therapeutic demand, with a projected CAGR of 4.2% (2024–2030). This compound remains niche, primarily supplied by specialized vendors like TRC Chemicals and Shanghai Saikerui .
- Stability Studies: Nicotine bitartrate formulations exhibit superior aerosol stability (90% purity retention at 25°C) compared to this compound (75% retention) under identical conditions .
Q & A
Q. How should researchers address gaps in toxicity data for rac-Nornicotine Bitartrate in regulatory submissions?
- Methodological Answer : Conduct OECD-compliant assays (e.g., Ames test for mutagenicity, micronucleus test for clastogenicity) to fill data gaps. For chronic toxicity, use 90-day rodent studies with histopathological endpoints. Compare results to structurally related compounds (e.g., nicotine bitartrate) to leverage read-across strategies, and justify safety margins using benchmark dose modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
